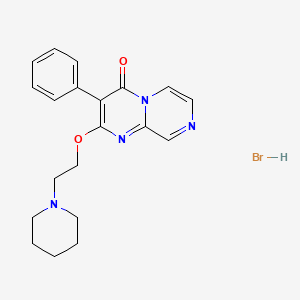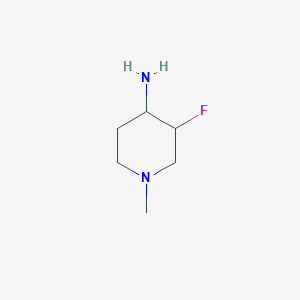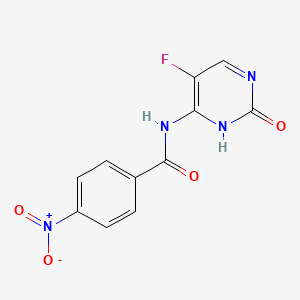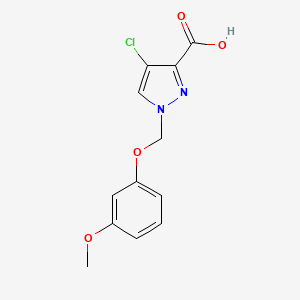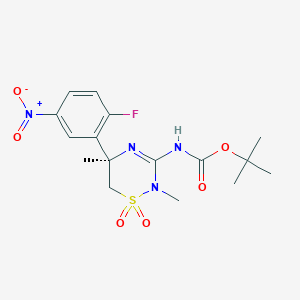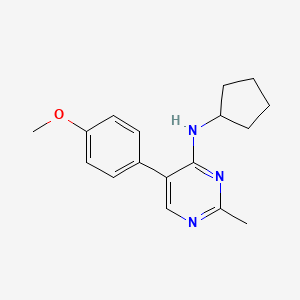![molecular formula C9H16N2O3Pt B12922695 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum involves the reaction of 1,2-diaminocyclobutane with lactic acid in the presence of platinum salts . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: It is used in studies related to cell growth and apoptosis.
Medicine: It is primarily used as an antitumor agent in the treatment of various cancers.
Industry: It is used in the production of high-purity platinum compounds.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in the cell cycle .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A first-generation platinum-based antitumor drug.
Carboplatin: A second-generation platinum-based antitumor drug.
Uniqueness
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum is unique due to its higher stability and lower toxicity compared to cisplatin and carboplatin . It also has a broader spectrum of antitumor activity and is effective against tumors that are resistant to other platinum-based drugs .
Propiedades
Fórmula molecular |
C9H16N2O3Pt |
|---|---|
Peso molecular |
395.32 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-8H,1-4H2;2H,1H3,(H,5,6);/q-2;-1;+4/p-1/t5-,6-;;/m0../s1 |
Clave InChI |
HADHSETVEMCBPU-USPAICOZSA-M |
SMILES isomérico |
CC(C(=O)[O-])[O-].C1C[C@H]([C@@H]1C[NH-])C[NH-].[Pt+4] |
SMILES canónico |
CC(C(=O)[O-])[O-].C1CC(C1C[NH-])C[NH-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


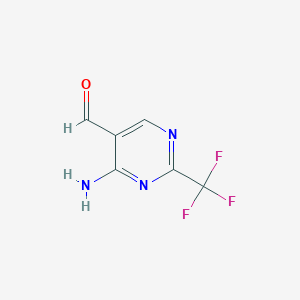
![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)
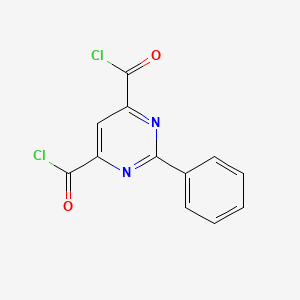
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
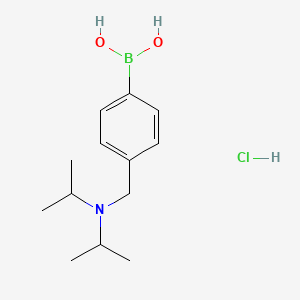
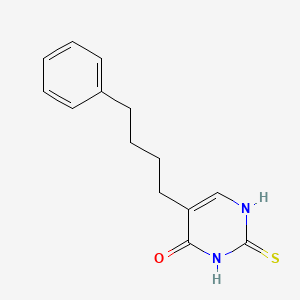
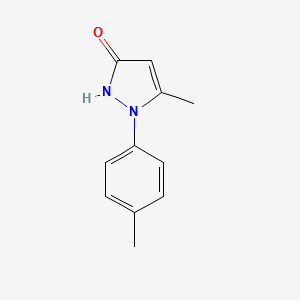
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
